molecular formula C13H15NO3 B1294541 Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate CAS No. 51535-00-3

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Cat. No. B1294541
CAS RN: 51535-00-3
M. Wt: 233.26 g/mol
InChI Key: WTRWSSDZHQOPJI-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The specific compound is a derivative of pyrrolidine with a ketone group (oxo), a benzyl group, and a carboxylate ester function.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in various studies. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones, yielding products in 70-96% yield . Another related synthesis involves the transformation of methyl 4-aminopyrrole-2-carboxylate into a diazo compound, followed by intramolecular azo coupling to produce fluorescent benzo and hetero [c]-fused pyrrolidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and diverse. X-ray diffraction studies have been used to characterize the stereochemistry of these molecules. For example, the structure of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was elucidated using this technique . Similarly, the structure of other pyrrolidine derivatives has been confirmed by X-ray analysis, providing insights into their three-dimensional conformation .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. The study of the reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives revealed that these compounds can react with heterocyclic amines to give N-2-hydroxy-3-heteroaminopropyl-substituted compounds or substituted pyrrolo[2,1-c][1,4]oxazin-8-ones . Additionally, the oxidation of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate in aqueous base leads to the formation of two oxidation products, showcasing the reactivity of the pyrrolidine ring under oxidative conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substitution patterns. For instance, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, which is an important property influencing their chemical behavior in different environments . The solubility, melting points, and other physical properties are typically influenced by the functional groups attached to the pyrrolidine core.

Scientific Research Applications

Influence of Metals on Biologically Important Ligands

A study by Lewandowski et al. (2005) explored how selected metals affect the electronic systems of biologically important molecules, including benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, as well as 5-carboxyuracil. This research, utilizing spectroscopic techniques and quantum mechanical calculations, found correlations between metal perturbations of ligand electronic systems and the metals' positions in the periodic table. Understanding these interactions is crucial for predicting molecular properties such as reactivity and complex compound durability (Lewandowski, Kalinowska, & Lewandowska, 2005).

Supramolecular Chemistry of Benzotriazoles

Cantekin, de Greef, and Palmans (2012) reviewed the applications of benzene-1,3,5-tricarboxamides (BTAs) in nanotechnology, polymer processing, and biomedical applications. BTAs' ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding highlights the compound's versatility as a supramolecular building block. This review underscores the adaptability of BTAs for designing materials with specific functionalities (Cantekin, de Greef, & Palmans, 2012).

DNA Methyltransferase Inhibitors

Goffin and Eisenhauer (2002) provided an overview of DNA methyltransferase inhibitors, focusing on their antitumor effects and clinical testing. This review emphasizes the potential clinical role of these inhibitors, particularly in combination therapies, and highlights the need for phase III studies to better understand their effectiveness (Goffin & Eisenhauer, 2002).

Carcinogen Metabolites as Biomarkers

Hecht (2002) discussed the utility of measuring human urinary carcinogen metabolites as a means of understanding tobacco-related cancer. This review covers various carcinogens and their metabolites detectable in urine, offering insights into carcinogen dose, exposure, and metabolism. The study highlights the importance of such biomarkers in tobacco research and cancer prevention strategies (Hecht, 2002).

Xylan Derivatives and Applications

Petzold-Welcke et al. (2014) reviewed the chemical modification of xylan into biopolymer ethers and esters, discussing the influence of functional groups and substitution patterns on product properties. This research points to the application potential of xylan derivatives in drug delivery and as additives in various industries, highlighting the role of advanced analytical techniques in understanding structure-property relationships (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

properties

IUPAC Name

methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)11-7-12(15)14(9-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRWSSDZHQOPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248434
Record name Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
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Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

CAS RN

51535-00-3
Record name Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
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Record name Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
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Record name Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate
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Record name Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of dimethyl itaconate (50 g, 0.32 mole) in methanol (40 ml) was treated with benzylamine (34.6 ml, 0.32 mole) and the mixture heated under reflux for 2.5h. The solution was then concentrated in vacuo and the residue purified by distillation (b.p. 162°-170° C.0.2 mm) to give a pale yellow oil. This solidified on standing to give the title compound (D10) as a beige solid (66.2 g, 89%), m.p. 62°-63° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
34.6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 158.2 g (1.0 mole) of dimethylitaconate and 107.2 g (1.0 mole) of benzylamine in 750 ml of methanol was let stand at ambient temperature over the weekend. The solution was filtered and the filtrate was concentrated under reduced pressure to give an oil as residue. The oil crystallized when it was triturated with petroleum ether (30°-60° C.). The solid was collected by filtration and dried to yield 225.5 g (97%) of the title compound as a white powder. An analytical sample, m.p. 63°-65° C., was prepared from 2-propyl ether.
Quantity
158.2 g
Type
reactant
Reaction Step One
Quantity
107.2 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
II Gerus, RV Mironets, EN Shaitanova… - Journal of Fluorine …, 2010 - Elsevier
… The yield of methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate was 18.59 g (99.7%). The crude product was used in the next step without purification. H NMR (500 MHz, CDCl 3 ): δ 2.70–…
Number of citations: 16 www.sciencedirect.com
Y Riadi, MH Geesi, O Ouerghi, O Dehbi… - Polycyclic Aromatic …, 2022 - Taylor & Francis
… Synthetic route for substituted methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. Initially, reaction conditions were optimized using methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate 3a and …
Number of citations: 6 www.tandfonline.com
A Elsanousi, Y Riadi, O Ouerghi… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… A mixture of substitued methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (1 mmol) 2-aminothiophenol (1 mmol) in TiO 2 nanostructure (20 mg) in ethanol (20 mL) was sonicated for the …
Number of citations: 1 www.tandfonline.com
JZ Long, X Jin, A Adibekian, W Li… - Journal of medicinal …, 2010 - ACS Publications
… Addition of 4-methoxyphenylmagnesium bromide (11) to methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (10) in refluxing THF gave the amide 12, which was reduced to 13 using LiAlH …
Number of citations: 75 pubs.acs.org
P Mateo, JE Cinqualbre, M Meyer Mojzes… - The Journal of …, 2017 - ACS Publications
… Prepared from the methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate 9 (4.90 g, 21.0 mmol) according to a known procedure. (18) The thiolactam (4.24 g, 80% yield) was obtained as a …
Number of citations: 10 pubs.acs.org
EA Gay, D Guan, K Van Voorhies… - Journal of Medicinal …, 2022 - ACS Publications
The neuropeptide relaxin-3/RXFP3 system is involved in many important physiological processes such as stress responses, appetite control, and motivation for reward. To date, …
Number of citations: 4 pubs.acs.org
JZ Long - 2011 - search.proquest.com
… Addition of 4-methoxyphenylmagnesium bromide (11) to methyl 1-benzyl-5oxopyrrolidine-3-carboxylate (10) in refluxing THF gave the amide 12, which was reduced to 13 using LiAlH4. …
Number of citations: 2 search.proquest.com
AA Al-Mutairi - Egyptian Journal of Chemistry, 2023 - journals.ekb.eg
In the new millennium, benzothiazole derivatives have attracted great interest in medicinal chemistry due to their pharmacological and biological properties. Benzothiazole nucleus …
Number of citations: 3 journals.ekb.eg
松田秀明, 尾沢永紀, 大木貞雄 - YAKUGAKU ZASSHI, 1975 - jstage.jst.go.jp
192 Vol, 95 (1975) carboxylicacidanhydride とし, これを NaBH4 で還元し, 対応するアルコ ールを高収率で得ているが, 5a を同条件下の還元に付したところ diphenylmethylene 基と共役してい…
Number of citations: 2 www.jstage.jst.go.jp
A Chardon - 2017 - theses.fr
L’utilisation des acides de Lewis dérivés du bore tels que les boranes, les acides boroniques et les acides boriniques a émergée récemment comme une alternative intéressante aux …
Number of citations: 6 www.theses.fr

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